Boc-L-Leucine-O Cesium salt
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Overview
Description
Boc-L-Leucine-O Cesium salt: is a chemical compound with the molecular formula C11H20NO4·Cs and a molecular weight of 363.04 g/mol . It is a white powder with a melting point of 215-219 °C . This compound is commonly used in organic synthesis, particularly in peptide synthesis, due to its role as a protecting group for amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Boc-L-Leucine-O Cesium salt typically involves the protection of the amino group of L-leucine with a tert-butyloxycarbonyl (Boc) group. This is achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The resulting Boc-L-Leucine is then reacted with cesium hydroxide to form the cesium salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Boc-L-Leucine-O Cesium salt primarily undergoes substitution reactions due to the presence of the Boc protecting group. The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol .
Common Reagents and Conditions:
Substitution Reactions: Di-tert-butyl dicarbonate (Boc2O), sodium hydroxide, 4-dimethylaminopyridine (DMAP), acetonitrile.
Deprotection Reactions: Trifluoroacetic acid, dichloromethane, hydrochloric acid, methanol.
Major Products: The major product formed from the deprotection of this compound is L-Leucine, which can then be used in further synthetic applications .
Scientific Research Applications
Boc-L-Leucine-O Cesium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Boc-L-Leucine-O Cesium salt involves the protection of the amino group of L-leucine with a Boc group. This protection prevents unwanted reactions at the amino group during subsequent synthetic steps . The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the free amino group for further reactions .
Comparison with Similar Compounds
N-Acetyl-L-leucine: Another protected form of L-leucine used in peptide synthesis.
Fmoc-N-Methyl-L-Leucine: A compound used in peptide synthesis with a different protecting group (Fmoc).
N-Methyl-L-Leucine: A derivative of L-leucine used in various synthetic applications.
Uniqueness: Boc-L-Leucine-O Cesium salt is unique due to its use of the Boc protecting group, which is easily removable under mild acidic conditions. This makes it particularly useful in peptide synthesis, where selective deprotection is often required .
Properties
Molecular Formula |
C11H20CsNO4 |
---|---|
Molecular Weight |
363.19 g/mol |
IUPAC Name |
cesium;(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate |
InChI |
InChI=1S/C11H21NO4.Cs/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);/q;+1/p-1/t8-;/m0./s1 |
InChI Key |
WJBILHWLBVFLOA-QRPNPIFTSA-M |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[O-])NC(=O)OC(C)(C)C.[Cs+] |
Canonical SMILES |
CC(C)CC(C(=O)[O-])NC(=O)OC(C)(C)C.[Cs+] |
Origin of Product |
United States |
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